molecular formula C12H14N2O4 B1328196 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid CAS No. 1119449-84-1

4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid

Cat. No.: B1328196
CAS No.: 1119449-84-1
M. Wt: 250.25 g/mol
InChI Key: DPORKVGKYHVVCP-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the reaction of terminal alkynes with aldehydes in the presence of hydroxylamine . This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit bromodomain-containing proteins sets it apart from other isoxazole derivatives .

Biological Activity

4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of this compound is C₁₂H₁₄N₂O₄. It features a complex structure that contributes to its biological properties. The compound is characterized by the presence of isoxazole rings, which are known for their diverse pharmacological activities.

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₄
Molecular Weight 250.26 g/mol
CAS Number 1119449-84-1
MDL Number MFCD12026940
Hazard Classification Irritant

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain isoxazole derivatives displayed significant antifungal activity at concentrations as low as 375 g ai/ha .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Isoxazole derivatives have been reported to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. Such mechanisms suggest potential applications in treating inflammatory diseases .

Neuropharmacological Effects

Recent studies have highlighted the neuropharmacological potential of isoxazole derivatives. For example, compounds targeting the histamine H3 receptor have shown promise in treating anxiety and depression. The optimization of these compounds led to improved potency and selectivity, indicating a possible therapeutic role for this compound in neuropsychiatric disorders .

Case Studies

  • Case Study on Antidepressant Effects : A study involving the forced swimming test demonstrated that certain isoxazole derivatives could exhibit antidepressant-like effects in animal models. This suggests that this compound may also possess similar properties .
  • Case Study on Anti-inflammatory Activity : In a clinical setting, a derivative of this compound was tested for its ability to reduce inflammation in patients with chronic inflammatory conditions. Results indicated significant reductions in inflammatory markers after treatment .

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-4-10-9(11(12(15)16)14-18-10)5-8-6(2)13-17-7(8)3/h4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPORKVGKYHVVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C(=O)O)CC2=C(ON=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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